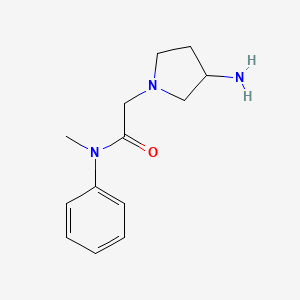2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide
CAS No.: 1897745-79-7
Cat. No.: VC3075124
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1897745-79-7 |
|---|---|
| Molecular Formula | C13H19N3O |
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | 2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide |
| Standard InChI | InChI=1S/C13H19N3O/c1-15(12-5-3-2-4-6-12)13(17)10-16-8-7-11(14)9-16/h2-6,11H,7-10,14H2,1H3 |
| Standard InChI Key | DMCJMHIAQWFFKY-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=CC=C1)C(=O)CN2CCC(C2)N |
| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)CN2CCC(C2)N |
Introduction
Structural Characteristics and Properties
Chemical Structure
2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide contains four key structural components:
-
A pyrrolidine ring (five-membered nitrogen-containing heterocycle)
-
An amino group (-NH₂) at the 3-position of the pyrrolidine ring
-
An acetamide linkage (-CH₂-CO-N-) connecting the pyrrolidine to the N-methyl-N-phenyl group
-
A tertiary amide featuring both methyl and phenyl substituents
The chemical structure can be represented with the following molecular formula: C₁₃H₁₉N₃O. The compound features three nitrogen atoms: one within the pyrrolidine ring, one in the amino group, and one in the amide functionality. The tertiary amide structure with both methyl and phenyl substituents on the nitrogen atom creates a sterically hindered and conformationally restricted amide bond.
Physical Properties
Based on structural analysis, 2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide likely exhibits the following physical properties:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Physical State | White to off-white solid | Common for similar acetamide derivatives |
| Molecular Weight | 233.31 g/mol | Calculated from molecular formula C₁₃H₁₉N₃O |
| Solubility | Soluble in organic solvents (DMSO, methanol); limited water solubility | Based on polarities of functional groups |
| LogP | Approximately 1.2-1.8 | Estimated from structural components |
| pKa | ~9.5 (amino group) | Comparable to similar primary amines on cyclic structures |
The presence of the amino group provides a basic site that would likely form salts with acids, potentially enhancing water solubility in the form of hydrochloride or other pharmaceutically acceptable salts.
Structural Comparison with Related Compounds
The structural features of 2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide share similarities with certain N-phenylacetamide derivatives that have demonstrated pharmacological activity. For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown anticonvulsant properties in animal models of epilepsy . While our compound of interest replaces the piperazine ring with a 3-aminopyrrolidine and includes N-methylation, certain structural parallels suggest potential neurological activity.
A comparative structural analysis reveals:
| Structural Feature | 2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Potential Impact on Activity |
|---|---|---|---|
| Core Heterocycle | Pyrrolidine (5-membered) | Piperazine (6-membered) | Altered ring conformation and binding profile |
| Ring Substitution | 3-amino group | 4-phenyl group | Different hydrogen bonding and lipophilicity |
| Amide Nitrogen | N-methyl-N-phenyl (tertiary) | N-H-phenyl (secondary) | Restricted rotation and altered receptor interaction |
| Linker | -CH₂-CO- | -CH₂-CO- | Maintained flexibility in the acetamide linker |
Synthesis Pathways
Challenges in Synthesis
Several synthetic challenges may arise during the preparation of 2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide:
-
Selectivity issues: Differentiating between the secondary amine of the pyrrolidine ring and the primary amine at the 3-position requires careful protection/deprotection strategies or selective reaction conditions.
-
Purification complexities: The presence of multiple nitrogen atoms can make purification challenging due to potential salt formation and varying solubility profiles.
-
Stereochemical considerations: If starting with racemic 3-aminopyrrolidine, the product would be obtained as a mixture of enantiomers, which might require additional chiral resolution steps if stereochemical purity is desired.
Similar synthetic challenges have been addressed in the preparation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, where researchers employed alkylation reactions using pre-formed α-haloketones .
Pharmacological Properties
| Parameter | Predicted Profile | Rationale |
|---|---|---|
| Absorption | Moderate oral bioavailability | Molecular weight <500 Da, balanced lipophilicity |
| Distribution | Moderate volume of distribution | Potential for some tissue binding due to lipophilic phenyl ring |
| Metabolism | Primarily hepatic, via N-dealkylation and oxidation | Common pathways for tertiary amines and amides |
| Excretion | Renal, potentially as metabolites | Typical for compounds of this structural class |
| Blood-Brain Barrier Penetration | Moderate | Size and LogP values suggest potential CNS penetration |
Structure-Activity Relationships
The presence of specific structural features in 2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide suggests potential biological activities based on structure-activity relationships observed in similar compounds:
-
Acetamide moiety: The N-methyl-N-phenylacetamide group shares structural similarities with compounds that interact with central nervous system receptors, particularly in the context of anticonvulsant activity .
-
3-aminopyrrolidine group: Compounds containing pyrrolidine rings with amino substitutions have demonstrated various pharmacological activities, including enzyme inhibition and receptor binding.
-
Tertiary amide: The N-methyl-N-phenyl substitution pattern creates a conformationally restricted amide bond, which might enhance selectivity for certain biological targets compared to secondary amides.
The SAR studies for anticonvulsant activity in related compounds confirmed the crucial role of pyrrolidine-2,5-dione core fragments . While our compound lacks this specific core, the presence of a pyrrolidine ring with the ability to form hydrogen bonds through the amino group might confer similar interaction potential with biological targets.
Research Gaps and Future Directions
Proposed Research Avenues
To address the identified research gaps, the following research directions are proposed:
-
Synthesis and characterization: Development of efficient synthetic routes to obtain 2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide in high purity, including potential resolution of enantiomers if synthesized as a racemic mixture.
-
Computational studies: Molecular docking and QSAR analyses to predict potential biological targets and guide experimental studies.
-
Pharmacological screening: Systematic evaluation in relevant in vitro assays (receptor binding, enzyme inhibition) and appropriate in vivo models based on structural similarities to known bioactive compounds.
-
Structural modifications: Synthesis of analogs with variations in:
-
The substituent at the 3-position of pyrrolidine
-
The N-alkyl and N-aryl groups of the acetamide moiety
-
The linker length between the pyrrolidine and acetamide portions
-
-
Mechanistic studies: Investigation of the molecular mechanisms underlying any observed biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume